

Mitigating the impact of temperature on the viscosity of Sorbitan laurate solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sorbitan laurate*

Cat. No.: *B1209128*

[Get Quote](#)

Technical Support Center: Sorbitan Laurate Solution Viscosity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Sorbitan laurate** (also known as Span® 20) solutions. The focus is on understanding and mitigating the impact of temperature on the viscosity of these solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of temperature on the viscosity of an aqueous **Sorbitan laurate** solution?

A1: Generally, the viscosity of aqueous solutions of non-ionic surfactants like **Sorbitan laurate** decreases as the temperature increases.^{[1][2][3]} This is due to the increased kinetic energy of the molecules, which reduces intermolecular forces and allows them to move more freely.^[2] However, in some complex systems, particularly with ethoxylated non-ionic surfactants, an increase in temperature can lead to dehydration of the head groups, which may cause an increase in viscosity up to a certain point.^[1]

Q2: My **Sorbitan laurate** solution's viscosity dropped significantly after heating. How can I prevent this in the future?

A2: A drop in viscosity upon heating is expected. To mitigate this, you can explore several formulation strategies:

- Addition of a Polymeric Thickener: Incorporating polymers like xanthan gum can help maintain viscosity at elevated temperatures.[\[4\]](#)[\[5\]](#)[\[6\]](#) These polymers form a network structure within the solution that can help to resist thinning.
- Inclusion of Co-solvents: Co-solvents such as propylene glycol can influence the rheological properties of surfactant solutions.[\[7\]](#)[\[8\]](#) Their effect can be complex and should be evaluated empirically for your specific formulation.
- Use of Co-surfactants: The addition of other non-ionic or zwitterionic surfactants can alter the micellar structure and, consequently, the viscosity profile of the solution.[\[9\]](#)[\[10\]](#)

Q3: Can I use a combination of methods to stabilize the viscosity of my **Sorbitan laurate** solution?

A3: Yes, a combination of approaches is often the most effective strategy. For instance, you could use a primary polymeric thickener and fine-tune the viscosity-temperature profile with a co-solvent. It is crucial to perform compatibility and stability studies to ensure that the combination of excipients does not lead to phase separation or other undesirable effects.

Q4: What concentration of **Sorbitan laurate** is typically used in formulations?

A4: The concentration of **Sorbitan laurate** can vary widely depending on the application, ranging from as low as 0.1% up to 5% or higher in certain topical preparations.[\[1\]](#)[\[11\]](#) In emulsions, it is often used in combination with a high HLB emulsifier.

Q5: Are there any safety concerns I should be aware of when working with **Sorbitan laurate**?

A5: **Sorbitan laurate** is generally considered safe for use in cosmetics and pharmaceutical formulations and is known for its mildness.[\[5\]](#) However, in undiluted forms or at very high concentrations, it may cause mild skin irritation in some individuals.[\[12\]](#) It is always recommended to follow standard laboratory safety protocols, including the use of personal protective equipment.

Troubleshooting Guide

Problem	Possible Causes	Suggested Solutions
Unexpectedly Low Viscosity at Room Temperature	<ul style="list-style-type: none">- Incorrect concentration of Sorbitan laurate.- Inaccurate measurement of components.- Contamination of the solution.	<ul style="list-style-type: none">- Verify all calculations and measurements.- Prepare a fresh solution using calibrated equipment.- Ensure all glassware and utensils are clean.
Significant Decrease in Viscosity Upon Heating	<ul style="list-style-type: none">- Natural temperature-dependent behavior of the surfactant solution.[1][2]	<ul style="list-style-type: none">- Incorporate a temperature-stable thickener such as xanthan gum.[4][5][6]-- Evaluate the addition of co-solvents like propylene glycol to modify the rheology.[7][8]-- Experiment with the addition of a co-surfactant to alter micellar structure.[9][10]
Phase Separation or Cloudiness at Elevated Temperatures	<ul style="list-style-type: none">- The formulation may have reached its cloud point, a common phenomenon for non-ionic surfactants.	<ul style="list-style-type: none">- Adjust the formulation by adding hydrotropes or co-solvents.- Consider using a more temperature-stable surfactant system or a blend of surfactants.
Inconsistent Viscosity Between Batches	<ul style="list-style-type: none">- Variation in raw material quality.- Differences in preparation procedure (e.g., mixing speed, time, temperature).- Inaccurate measurements.	<ul style="list-style-type: none">- Source high-quality, consistent raw materials.- Standardize the manufacturing protocol with strict controls on all parameters.- Regularly calibrate all measuring instruments.

Data Presentation

Table 1: Viscosity of **Sorbitan Laurate** (Span® 20) at a Specific Temperature

Concentration	Temperature (°C)	Viscosity (mPa·s)	Reference
Undiluted	25	4250	[13]

Note: Comprehensive data on the viscosity of aqueous **Sorbitan laurate** solutions at various concentrations and temperatures is limited in publicly available literature. The value presented is for the undiluted raw material. Researchers will need to determine the viscosity profiles for their specific formulations experimentally.

Experimental Protocols

Protocol 1: Determining the Temperature-Dependent Viscosity Profile of a Sorbitan Laurate Solution

This protocol outlines the procedure for measuring the viscosity of a **Sorbitan laurate** solution at different temperatures using a rotational viscometer.

Materials:

- **Sorbitan laurate** (Span® 20)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Calibrated rotational viscometer with a temperature-controlled water bath
- Appropriate spindle for the expected viscosity range

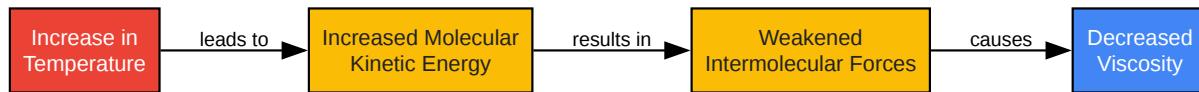
Procedure:

- Solution Preparation:
 - Prepare a **Sorbitan laurate** solution of the desired concentration (e.g., 1%, 2%, 5% w/w) in deionized water.

- Ensure complete dissolution by stirring with a magnetic stirrer at a moderate speed to avoid excessive air entrapment.
- Viscometer Setup:
 - Calibrate the viscometer according to the manufacturer's instructions.
 - Set the water bath to the initial desired temperature (e.g., 25°C).
 - Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range (typically 20-80% of the full scale).
- Viscosity Measurement:
 - Pour a sufficient volume of the **Sorbitan laurate** solution into the sample cup to immerse the spindle to the marked level.
 - Allow the sample to equilibrate to the set temperature for at least 15 minutes.
 - Start the viscometer and allow the reading to stabilize before recording the viscosity value.
 - Repeat the measurement at increasing temperature intervals (e.g., every 5°C up to the desired maximum temperature, for instance, 50°C).
 - At each temperature step, allow the sample to equilibrate before taking the measurement.
- Data Analysis:
 - Plot the viscosity as a function of temperature to visualize the viscosity profile.

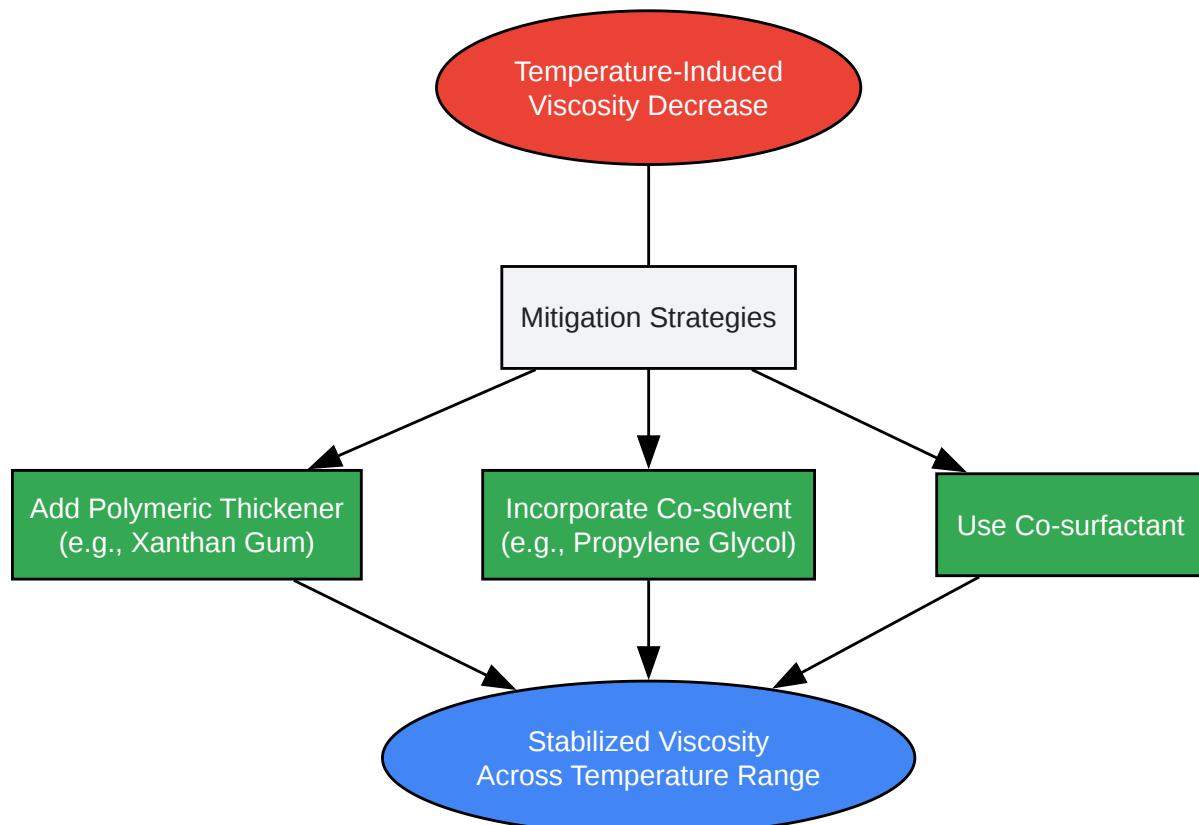
Protocol 2: Evaluating the Effect of a Polymeric Thickener on the Viscosity of a Sorbitan Laurate Solution

This protocol describes how to assess the ability of a polymer, such as xanthan gum, to mitigate the temperature-induced viscosity loss of a **Sorbitan laurate** solution.


Materials:

- **Sorbitan laurate** solution (prepared as in Protocol 1)
- Xanthan gum (or other polymeric thickener)
- Deionized water
- Beakers
- Overhead stirrer or magnetic stirrer
- Calibrated rotational viscometer with a temperature-controlled water bath

Procedure:


- Preparation of the Polymer-Containing Solution:
 - Prepare a stock solution of the polymeric thickener (e.g., 1% w/w xanthan gum in deionized water). Note: Xanthan gum should be dispersed slowly into the vortex of the water to prevent clumping.
 - Add the polymer stock solution to the **Sorbitan laurate** solution to achieve the desired final concentrations of both components. Mix thoroughly until a homogenous solution is obtained.
- Viscosity Measurement:
 - Follow the same procedure for viscosity measurement as outlined in Protocol 1, measuring the viscosity of the polymer-containing **Sorbitan laurate** solution at various temperatures.
- Data Comparison:
 - Plot the viscosity-temperature profiles of the **Sorbitan laurate** solution with and without the polymeric thickener on the same graph.
 - Analyze the data to determine the effectiveness of the polymer in maintaining viscosity at elevated temperatures.

Visualizations

[Click to download full resolution via product page](#)

Figure 1. The logical relationship between increasing temperature and decreasing viscosity in a simple **Sorbitan laurate** solution.

[Click to download full resolution via product page](#)

Figure 2. An experimental workflow illustrating strategies to mitigate the impact of temperature on viscosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. What is the effect of temperature on emulsifiers? - Blog [food-ingredient.net]
- 3. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Evidence from Thermal Aging Indicating That the Synergistic Effect of Glyoxal and Sodium Sulfite Improved the Thermal Stability of Conformational Modified Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]
- 11. Rheology Impact of Various Hydrophilic-Hydrophobic Balance (HLB) Index Non-Ionic Surfactants on Cyclopentane Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Mitigating the impact of temperature on the viscosity of Sorbitan laurate solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209128#mitigating-the-impact-of-temperature-on-the-viscosity-of-sorbitan-laurate-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com